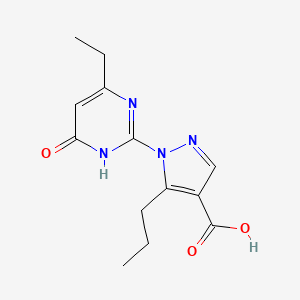
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitubercular Potential
Dihydropyrimidines, closely related to the queried compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Notably, certain compounds in this class exhibited potent antitubercular activity, surpassing the efficacy of isoniazid, a standard antitubercular drug (Trivedi et al., 2010).
Antimicrobial and Anticancer Activities
Pyrazole derivatives, structurally similar to the compound , have been synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).
X-ray Powder Diffraction Data
Compounds with structural similarity to the queried chemical have been utilized as intermediates in the synthesis of significant pharmaceuticals like apixaban. Detailed X-ray powder diffraction data for these compounds are instrumental in understanding their structural properties and potential applications (Qing Wang et al., 2017).
Synthesis and Cyclization Reactions
Research has delved into the synthesis and cyclization reactions involving compounds related to the queried chemical. These compounds have shown to influence the reactivity of cellobiase positively, suggesting their utility in biochemical applications (Mohamed Abd & Gawaad Awas, 2008).
Antimicrobial Evaluation
Pyrimidine derivatives, closely linked to the queried compound, have been synthesized and assessed for their antimicrobial properties. These studies have unveiled the potential of these compounds in developing new antimicrobial agents (A. Farag et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-5-10-9(12(19)20)7-14-17(10)13-15-8(4-2)6-11(18)16-13/h6-7H,3-5H2,1-2H3,(H,19,20)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHPIYCWLHPHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC(=CC(=O)N2)CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1417645.png)
![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)
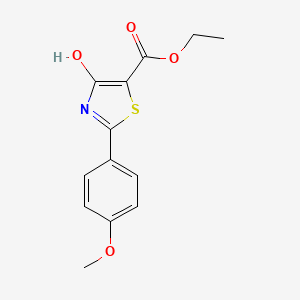

![N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417651.png)
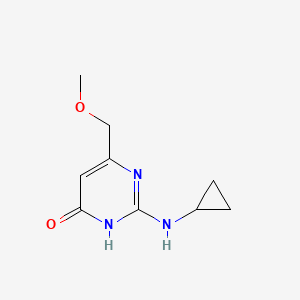
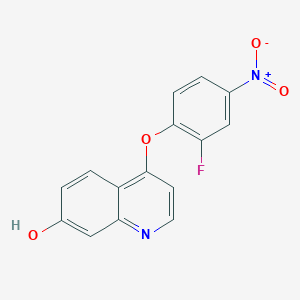
![ethyl (2E)-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]-2-acetamidoacetate](/img/structure/B1417655.png)

![2-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417662.png)
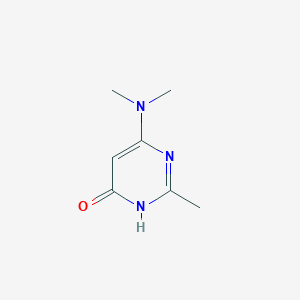

![2-(2-Hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1417666.png)